molecular formula C15H13NO B12416981 Centanafadine lactam-d7

Centanafadine lactam-d7

Cat. No.: B12416981
M. Wt: 230.31 g/mol
InChI Key: GQKAGDXKQJXWOB-LWZXRGAOSA-N
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Description

Centanafadine lactam-d7 is a deuterated form of centanafadine, a compound known for its potential therapeutic applications, particularly in the treatment of attention-deficit/hyperactivity disorder (ADHD). Centanafadine is a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor, which means it can modulate the levels of these neurotransmitters in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of centanafadine lactam-d7 involves the incorporation of deuterium atoms into the lactam structure of centanafadine. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The exact synthetic route and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including the formation of the lactam ring and subsequent deuteration .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents on an industrial scale can be challenging due to the cost and availability of these materials, but advancements in synthetic chemistry have made it more feasible .

Chemical Reactions Analysis

Types of Reactions

Centanafadine lactam-d7 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of a ketone or aldehyde, while reduction could yield an alcohol .

Scientific Research Applications

Centanafadine lactam-d7 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Investigated for its effects on neurotransmitter levels and potential therapeutic applications in neurological disorders.

    Medicine: Explored as a treatment for ADHD due to its ability to modulate norepinephrine, dopamine, and serotonin levels.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies

Mechanism of Action

Centanafadine lactam-d7 exerts its effects by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The molecular targets of this compound include the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Centanafadine lactam-d7 is unique due to its deuterated structure, which can provide advantages in terms of metabolic stability and reduced side effects. The incorporation of deuterium can slow down the metabolism of the compound, potentially leading to longer-lasting effects and improved therapeutic outcomes .

Properties

Molecular Formula

C15H13NO

Molecular Weight

230.31 g/mol

IUPAC Name

(1S,5R)-5-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C15H13NO/c17-14-13-8-15(13,9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,17)/t13-,15+/m1/s1/i1D,2D,3D,4D,5D,6D,7D

InChI Key

GQKAGDXKQJXWOB-LWZXRGAOSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3C(=O)NC4)[2H])[2H])[2H]

Canonical SMILES

C1C2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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